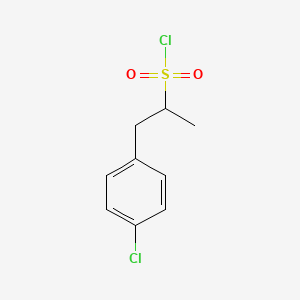
1-(4-Chlorophenyl)propane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)propane-2-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 4-chlorophenyl group.
Preparation Methods
1-(4-Chlorophenyl)propane-2-sulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-chlorophenyl)propane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(4-Chlorophenyl)propane-2-sulfonic acid+SOCl2→1-(4-Chlorophenyl)propane-2-sulfonyl chloride+SO2+HCl
This method is widely used in laboratory settings due to its simplicity and efficiency. Industrial production methods may involve similar reactions but are typically optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(4-Chlorophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted aromatic compounds .
Scientific Research Applications
1-(4-Chlorophenyl)propane-2-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of functional materials, such as ionic liquids and polymers.
Biological Research: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide and sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
1-(4-Chlorophenyl)propane-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Propane-2-sulfonyl chloride: Lacks the 4-chlorophenyl group, making it less reactive in certain aromatic substitution reactions.
1-(4-Methylphenyl)propane-2-sulfonyl chloride: Contains a methyl group instead of a chlorine atom, resulting in different reactivity and applications.
1-(4-Bromophenyl)propane-2-sulfonyl chloride:
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C9H10Cl2O2S |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(4-chlorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-7(14(11,12)13)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
AVLLFDQORICNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


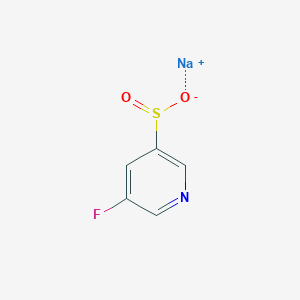
![2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B15261946.png)
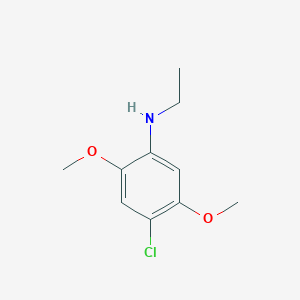
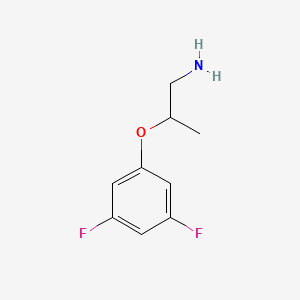
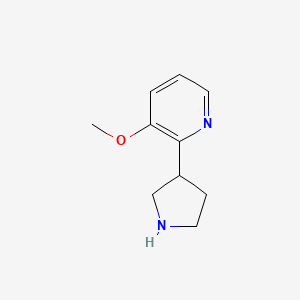
![7-Methyl-5-azaspiro[3.4]octane](/img/structure/B15261968.png)

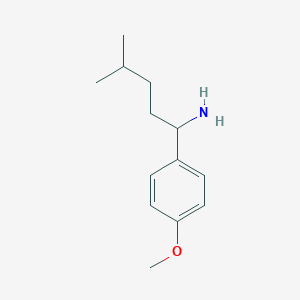
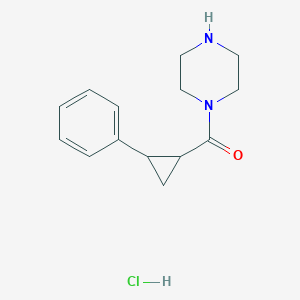
![6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B15262006.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)

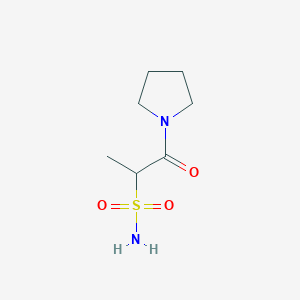
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde](/img/structure/B15262031.png)
